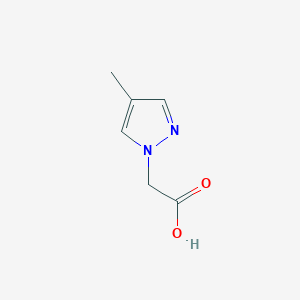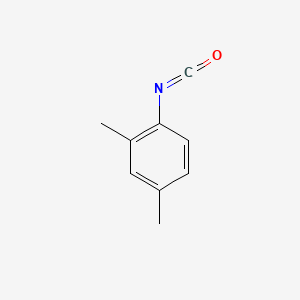
Acide 1,4-dioxane-2-carboxylique
Vue d'ensemble
Description
1,4-Dioxane-2-carboxylic acid is an organic compound with the molecular formula C5H8O4. It is a derivative of dioxane, a heterocyclic organic compound classified as an ether. This compound is known for its unique structure, which includes a six-membered ring with two oxygen atoms at positions 1 and 4, and a carboxylic acid group at position 2 .
Applications De Recherche Scientifique
1,4-Dioxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
Target of Action
It’s known that similar compounds can have effects on the respiratory tract, liver, and kidney .
Mode of Action
It’s known that similar compounds, such as 1,4-dioxane, are metabolized via cytochrome p450-catalysed hydrolysis and then oxidation, to produce 2-hydroxyethoxyacetic acid (heaa), which is considered to be a detoxification product .
Biochemical Pathways
Related compounds like 1,4-dioxane are known to be hydroxylated at an ether-bond-associated carbon atom by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate .
Pharmacokinetics
It’s known that similar compounds like 1,4-dioxane are rapidly and almost completely absorbed after inhalation and oral exposure .
Result of Action
Similar compounds like 1,4-dioxane have been shown to cause respiratory tract and eye irritation, and are considered possible human carcinogens .
Action Environment
The action of 1,4-dioxane-2-carboxylic Acid can be influenced by environmental factors. For example, similar compounds like 1,4-dioxane can combine with atmospheric oxygen upon prolonged exposure to air to form potentially explosive peroxides . Storage conditions can also influence the stability of these compounds .
Analyse Biochimique
Biochemical Properties
1,4-Dioxane-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monooxygenases, which hydroxylate the compound at an ether-bond-associated carbon atom. This reaction leads to the formation of intermediates such as 2-hydroxyethoxyacetate . Additionally, 1,4-dioxane-2-carboxylic acid can form complexes with halogens and halogen acids, moderating their reactivity during biochemical reactions .
Cellular Effects
1,4-Dioxane-2-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like monooxygenases can lead to the production of reactive intermediates, which may impact cellular functions. Furthermore, its ability to form complexes with halogens can alter cellular redox states and affect metabolic pathways .
Molecular Mechanism
The molecular mechanism of 1,4-dioxane-2-carboxylic acid involves its binding interactions with biomolecules. The compound is hydroxylated by monooxygenases, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, resulting in enzyme inhibition or activation. Additionally, the compound’s interaction with halogens can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-dioxane-2-carboxylic acid can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to 1,4-dioxane-2-carboxylic acid has been shown to affect cellular functions, including alterations in metabolic pathways and enzyme activities . Studies have also indicated that the compound can degrade into various intermediates, which may have different biochemical effects .
Dosage Effects in Animal Models
The effects of 1,4-dioxane-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions. At higher doses, it can lead to toxic effects, including enzyme inhibition and disruption of metabolic pathways. Studies have shown that high doses of 1,4-dioxane-2-carboxylic acid can cause adverse effects such as oxidative stress and cellular damage .
Metabolic Pathways
1,4-Dioxane-2-carboxylic acid is involved in several metabolic pathways. It is hydroxylated by monooxygenases, leading to the formation of intermediates such as 2-hydroxyethoxyacetate. These intermediates can enter central metabolic pathways, including the glyoxylate cycle and the tricarboxylic acid cycle. The compound’s metabolism also involves interactions with enzymes like aldehyde dehydrogenases and alcohol oxidoreductases .
Transport and Distribution
Within cells and tissues, 1,4-dioxane-2-carboxylic acid is transported and distributed through various mechanisms. The compound’s low sorption potential allows it to be highly mobile in aqueous environments. It can be transported via advective flow into groundwater systems or taken up by plant root systems. Additionally, the compound’s interaction with transporters and binding proteins can influence its localization and accumulation within cells .
Subcellular Localization
1,4-Dioxane-2-carboxylic acid’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within organelles such as mitochondria and the endoplasmic reticulum can affect its activity and function. Studies have shown that the compound’s interaction with enzymes and transporters can lead to its accumulation in specific subcellular regions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxane-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of Meldrum’s acid with acyl chlorides in the presence of dichloromethane (DCM) as a solvent . The reaction typically requires a catalyst and specific temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 1,4-dioxane-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxanone, while reduction can produce alcohol derivatives .
Comparaison Avec Des Composés Similaires
1,4-Dioxane-2-carboxylic acid can be compared with other similar compounds, such as:
1,4-Dioxane: A simpler ether with a similar ring structure but lacking the carboxylic acid group.
Meldrum’s Acid: A related compound used in organic synthesis with a different functional group arrangement.
2,5-Furandicarboxylic Acid: Another carboxylic acid derivative with a different ring structure and chemical properties.
Propriétés
IUPAC Name |
1,4-dioxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBAYGFELCUXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50411768, DTXSID00901487 | |
| Record name | 1,4-dioxane-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89364-41-0 | |
| Record name | 1,4-dioxane-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)




![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)
![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)


